molecular formula C20H23ClN2O2 B2472043 N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 1797702-02-3

N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide

Cat. No.: B2472043
CAS No.: 1797702-02-3
M. Wt: 358.87
InChI Key: KTVDVNZYTAEPFN-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has demonstrated the synthesis of benzamides, including compounds structurally related to N-(4-chlorophenethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, showing potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, revealing a correlation between structure and activity. Particularly, compounds in this class have shown potent neuroleptic properties with the potential for treatment of psychosis with fewer side effects compared to traditional treatments (Iwanami et al., 1981).

Antidopaminergic Activity

Further studies have explored the antidopaminergic activity of related benzamides, finding significant effects on serum prolactin levels in rats. These findings suggest the potential of such compounds in influencing dopamine D1 and D2-type receptors, which could have implications for treatments targeting dopaminergic systems (Meltzer et al., 1983).

Selective Antidopaminergic Activity

Investigations into the selective antidopaminergic activity of benzamides, including analogs of this compound, have shown promising neuroleptic properties. These studies have highlighted the compounds' inhibitory effects on apomorphine-induced behaviors and their potential as neuroleptics with selective blocking actions on dopamine receptors (Usuda et al., 2004).

Synthesis Methods

Research on the synthesis methods for related benzamide compounds, such as the high-yield synthesis of (S)-BZM and (R)-BZM, has provided foundational knowledge for producing these chemicals. Such studies are crucial for the development of new therapeutic agents based on the benzamide structure (Bobeldijk et al., 1990).

Pharmacokinetics and Drug Development

Comparative pharmacokinetic studies of benzamide neuroleptic drugs across different species have shed light on their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for the development of benzamide-based therapeutics with optimized pharmacokinetic properties for clinical use (Higuchi et al., 1986).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDVNZYTAEPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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